Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 301.16 g/mol. This compound is a derivative of benzo[b]thiophene, which is characterized by its heterocyclic structure containing sulfur. The presence of the bromine atom and the hydroxy group contributes to its unique chemical properties and potential biological activities.
Research indicates that derivatives of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate exhibit significant biological activities. These include:
The synthesis of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several methods:
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications:
Several compounds share structural similarities with ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 1825392-01-5 | 0.84 |
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 33851-23-9 | 0.82 |
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 72698399 | 0.80 |
Methyl benzo[b]thiophene-2-carboxylate | 22913-24-2 | 0.78 |
Methyl 4-bromobenzo[b]thiophene-2-carboxylate | 360575-29-7 | 0.73 |
Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific combination of bromine substitution and hydroxyl functionality, which enhances its biological activity compared to other similar compounds. This makes it a promising candidate for further research in medicinal chemistry.